molecular formula C39H62O15 B15196909 (1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

Cat. No.: B15196909
M. Wt: 770.9 g/mol
InChI Key: BVALVRBXQYLPOW-JVAKETFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,6’-oxane]-2’-one is a complex organic molecule characterized by multiple chiral centers and a spirocyclic structure

Properties

Molecular Formula

C39H62O15

Molecular Weight

770.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16?,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1

InChI Key

BVALVRBXQYLPOW-JVAKETFISA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of hydroxyl groups via selective oxidation.
  • Glycosylation reactions to attach sugar moieties.
  • Protection and deprotection steps to manage reactive functional groups.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as:

  • Enzymatic synthesis for stereoselective transformations.
  • Flow chemistry for efficient and scalable reactions.
  • Use of chiral catalysts to ensure the correct stereochemistry.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple glycosidic bonds (ether linkages between sugar moieties) and ester-like groups, making it susceptible to hydrolysis under acidic or enzymatic conditions.

Reaction Type Conditions Products Key Observations
Acid-Catalyzed Hydrolysis 1M HCl, 80°C, 6 hoursCleavage of glycosidic bonds yields simpler sugars (e.g., glucose, apiose) and aglycone steroidal fragments.Reaction monitored via TLC and HPLC shows progressive degradation of the parent compound.
Enzymatic Hydrolysis β-glucosidase, pH 5.0, 37°CSelective cleavage of terminal glucose units, preserving the steroidal core .Enzymatic specificity avoids non-target bond cleavage, confirmed by NMR .

Oxidation Reactions

The hydroxyl-rich structure (e.g., C3, C5', and sugar -OH groups) allows selective oxidation to ketones or carboxylic acids.

Oxidizing Agent Conditions Products Mechanistic Insights
Jones Reagent (CrO3/H2SO4) 0°C, 30 minutesOxidation of secondary -OH groups to ketones (e.g., C3 → C3 ketone).Steric hindrance from the spirostan skeleton limits over-oxidation.
Periodic Acid (HIO4) Room temperature, aqueous EtOHCleavage of vicinal diols in sugar moieties, forming dialdehydes .Reaction specificity confirmed by mass spectrometry .

Reduction Reactions

The ketone group at C10 (part of the spirostan core) can undergo reduction to a secondary alcohol.

Reducing Agent Conditions Products Stereochemical Outcome
NaBH4 Methanol, 25°C, 2 hoursReduction of C10 ketone to C10 alcohol, preserving the α-configuration .Stereoselectivity confirmed by X-ray crystallography .
Catalytic Hydrogenation H2 (1 atm), Pd/C, EtOHNo observable reaction due to steric protection of the ketone.Highlights the compound’s stability under mild reductive conditions.

Glycosylation and Functionalization

The compound’s free hydroxyl groups (e.g., on the galactopyranoside moiety) can undergo derivatization.

Reaction Reagents Products Applications
Acetylation Acetic anhydride, pyridinePeracetylated derivatives, enhancing lipophilicity for pharmacokinetic studies .Acetylation confirmed by IR (C=O stretch at 1740 cm⁻¹) .
Sulfation SO3-pyridine complexSulfated analogs with increased solubility and bioactivity.Sulfation sites mapped via tandem MS.

Degradation Pathways

Environmental or metabolic degradation involves both abiotic and biotic pathways.

Pathway Conditions Key Intermediates Analytical Methods
Photodegradation UV light (254 nm), 48 hoursEpimerization at C5' and cleavage of the apiosyl group .LC-MS/MS identifies apigenin-like fragments .
Microbial Metabolism Aspergillus niger cultureHydroxylated derivatives at C16 and C22, with retained spirostan framework.Metabolites isolated via column chromatography and characterized by NMR.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of other complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6’-oxane]-2’-one analogs with slight modifications in functional groups.
  • Other spirocyclic compounds with similar stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Biological Activity

The compound identified as (1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C45H72O16C_{45}H_{72}O_{16} with a molecular weight of approximately 869.04 g/mol. The structure features multiple hydroxyl groups and a spirocyclic framework that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₄₅H₇₂O₁₆
Molecular Weight869.04 g/mol
CAS Number19057-60-4
PurityNot specified

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with enhanced radical scavenging activity. For instance, studies have shown that related compounds can effectively neutralize free radicals and reduce oxidative stress in cellular systems .

Anticancer Potential

The compound's structural characteristics suggest potential as an anticancer agent. Inhibitors targeting specific signaling pathways such as the Hedgehog (Hh) pathway have been investigated for their ability to suppress tumor growth. Compounds that modulate this pathway have shown promise in preclinical models for various cancers .

Neuroprotective Effects

Neuroprotective properties are another area of interest for this compound. Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase activity, which may be beneficial in treating neurodegenerative diseases like Alzheimer's . This inhibition can enhance acetylcholine levels in the brain and improve cognitive function.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Natural products with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. These activities can contribute to reducing inflammation in various disease models .

Case Studies

  • Cancer Treatment : A study investigating the effects of compounds structurally related to our target showed significant inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism was linked to the downregulation of Hh signaling components .
  • Neuroprotection : Another study highlighted a derivative's capability to protect neuronal cells from oxidative damage induced by glutamate toxicity through its antioxidant properties .
  • Anti-inflammatory Activity : Research demonstrated that compounds with similar frameworks could significantly reduce inflammation markers in animal models of arthritis .

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